N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Overview
Description
N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potent anti-tubercular agent .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
It is known that the compound has a significant inhibitory effect on mycobacterium tuberculosis h37ra , suggesting that it may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis h37ra suggests that it has sufficient bioavailability to exert its anti-tubercular effects.
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . Moreover, the most active compounds were found to be non-toxic to human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyridazine core: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the 2-methylphenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 2-methylphenyl group using a suitable aryl halide and a palladium catalyst.
Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Formation of the carboxamide group: The final step involves the reaction of the piperazine derivative with benzyl isocyanate to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzyl group or electrophilic substitution at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Pyridazine derivatives: Compounds such as pyridazinone and pyridazine-3-carboxamide share a similar core structure.
Piperazine derivatives: Compounds like N-benzylpiperazine and N-phenylpiperazine have similar piperazine moieties.
Uniqueness: N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to the combination of the pyridazine and piperazine moieties, along with the specific substitution pattern
Properties
IUPAC Name |
N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-18-7-5-6-10-20(18)21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)24-17-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCWJEYFNXXRFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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